Fenthiaprop
CAS No.: 73519-50-3
Cat. No.: VC1725163
Molecular Formula: C16H12ClNO4S
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73519-50-3 |
|---|---|
| Molecular Formula | C16H12ClNO4S |
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid |
| Standard InChI | InChI=1S/C16H12ClNO4S/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) |
| Standard InChI Key | WHWHBAUZDPEHEM-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Introduction
Chemical Identity and Structure
Fenthiaprop belongs to the phenoxy herbicide family and possesses an aromatic ether structure. Its chemical identity is established through various standardized identification systems used in chemical databases and regulatory frameworks.
Identification Parameters
Fenthiaprop has been registered in chemical databases with specific identifiers that allow for proper classification and recognition in scientific literature.
Table 1: Chemical Identification Parameters of Fenthiaprop
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid |
| CAS Number | 73519-50-3 |
| Molecular Formula | C16H12ClNO4S |
| Molecular Weight | 349.8 g/mol |
| ChEBI ID | CHEBI:82242 |
| DSSTox Substance ID | DTXSID50914840 |
| KEGG ID | C19121 |
| Nikkaji Number | J34.358G |
Multiple synonyms exist for fenthiaprop in various chemical registries and databases, including HOE-43336 and 2-[4-(6-chlorobenzo[d]thiazol-2-yl)oxyphenoxy]propanoic acid, allowing for comprehensive literature searches across scientific publications .
Structural Characteristics
The chemical structure of fenthiaprop consists of several key functional groups that contribute to its herbicidal activity. It features a benzothiazole ring system with a chlorine substituent at the 6-position. This ring system is connected through an oxygen atom to a phenoxy group, which is further connected to a propanoic acid moiety .
This particular arrangement of functional groups is critical to its mode of action as a herbicide, as the propanoic acid group is typically involved in the inhibitory effects observed in target plant species.
Physical and Chemical Properties
Understanding the physical and chemical properties of fenthiaprop provides insights into its environmental behavior, formulation requirements, and potential applications in agricultural settings.
Basic Physical Properties
While specific physical property data for fenthiaprop is limited in the available literature, its chemical structure suggests certain characteristics that would be expected for compounds of this class.
Table 2: Physical Properties of Fenthiaprop
Chemical Reactivity
The chemical reactivity of fenthiaprop can be inferred from its structure, which contains several reactive functional groups:
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The carboxylic acid group can undergo esterification reactions, forming derivatives such as fenthiaprop-ethyl
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The ether linkages may be susceptible to cleavage under certain conditions
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The benzothiazole ring system provides stability to the molecule
Related Compounds and Derivatives
Fenthiaprop-Ethyl
Fenthiaprop-ethyl is the ethyl ester derivative of fenthiaprop, commonly used as a post-emergent herbicide for controlling grasses and broad-leaved weeds in agricultural settings. The esterification of the carboxylic acid group in fenthiaprop to form fenthiaprop-ethyl alters its physical properties and potentially its bioavailability in plant systems .
Table 3: Comparison Between Fenthiaprop and Fenthiaprop-Ethyl
| Parameter | Fenthiaprop | Fenthiaprop-Ethyl |
|---|---|---|
| Molecular Formula | C16H12ClNO4S | C18H16ClNO4S |
| Molecular Weight | 349.8 g/mol | 377.84 g/mol |
| CAS Number | 73519-50-3 | 66441-11-0 |
| Primary Use | Herbicide | Post-emergent herbicide |
| Target Weeds | Not specified | Grasses and broad-leaved weeds |
Fenthiaprop-ethyl is often preferred in commercial formulations due to its potentially enhanced absorption by plant tissues and improved translocation within the target weed species .
Structurally Related Herbicides
Fenthiaprop belongs to a broader class of herbicides that share similar structural features and modes of action. Compounds such as fenoxaprop and its derivatives are structurally related to fenthiaprop and provide insights into potential mechanisms and applications.
Agricultural Applications
Herbicidal Activity
As a phenoxy herbicide, fenthiaprop is believed to function by disrupting plant growth processes. While specific efficacy data for fenthiaprop is limited in the searched literature, its structural similarity to other phenoxy herbicides suggests it likely interferes with plant growth regulation systems .
The efficacy of related compounds such as fenthiaprop-ethyl in controlling grasses and broad-leaved weeds suggests that fenthiaprop itself, or its derivatives, would be valuable in agricultural weed management strategies .
Application Methodology
Based on information available for similar herbicides in this class, the application methodology for fenthiaprop would likely involve:
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Post-emergence application when target weeds are actively growing
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Specific timing relative to crop growth stages to maximize selectivity
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Potential for tank mixing with other herbicides to broaden the spectrum of weed control
Environmental Fate and Behavior
The environmental behavior of fenthiaprop can be partially inferred from studies on related compounds, though specific data for fenthiaprop itself is limited in the provided search results.
Toxicological Considerations
Environmental Toxicity
A thorough toxicological assessment of fenthiaprop would require:
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Acute and chronic toxicity studies on aquatic and terrestrial organisms
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Bioaccumulation potential evaluation
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Endocrine disruption screening
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Ecotoxicological studies on non-target organisms
Analytical Methods
Sample Preparation Techniques
Based on analytical approaches for similar compounds, potential sample preparation techniques for fenthiaprop analysis might include:
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Solvent extraction from soil and plant materials
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Solid-phase extraction for concentration and clean-up
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Liquid-liquid extraction for separation from complex matrices
Regulatory Status and Future Perspectives
The European Food Safety Authority (EFSA) has conducted peer reviews for related compounds such as fenoxaprop-P-ethyl, suggesting that similar risk assessment procedures would be applicable to fenthiaprop before approval for agricultural use in European markets .
Future research directions for fenthiaprop might include:
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Development of more selective formulations to reduce non-target effects
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Investigation of resistance management strategies
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Assessment of environmental fate in various soil types and conditions
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Exploration of integrated pest management approaches incorporating fenthiaprop
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